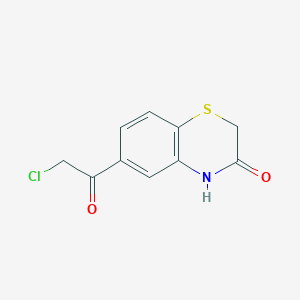

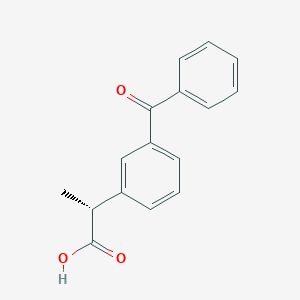

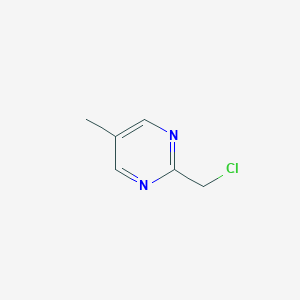

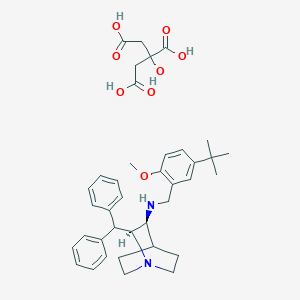

![molecular formula C12H6N6 B139204 Dipyrazino[2,3-f:2',3'-h]quinoxaline CAS No. 79790-37-7](/img/structure/B139204.png)

Dipyrazino[2,3-f:2',3'-h]quinoxaline

Übersicht

Beschreibung

Dipyrazino[2,3-f:2’,3’-h]quinoxaline, also known as 1,4,5,8,9,12-hexaazatriphenylene (HAT), is an electron-deficient, rigid, planar, aromatic discotic system with excellent π–π stacking ability . It is one of the smallest two-dimensional nitrogen-containing polyheterocyclic aromatic systems .

Synthesis Analysis

The synthesis of Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been a subject of research for almost three decades . It has been used as the basic scaffold for larger 2D nitrogen-substituted polyheterocyclic aromatics . The design principles and synthetic strategies towards HAT derivatives have been established .Molecular Structure Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline is a planar, aromatic discotic system . It has an excellent π–π stacking ability, which makes it a building block of choice in a plethora of molecular, macromolecular, and supramolecular systems .Chemical Reactions Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been used in a variety of applications, including n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures . It exhibits a high-performance fluorescence response to La3+ .Physical And Chemical Properties Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline has a molecular weight of 384.27 . It is a powder or crystal form with a melting point of over 500°C . Its empirical formula is C18N12 .Wissenschaftliche Forschungsanwendungen

Dipyrazino[2,3-f:2’,3’-h]quinoxaline: Scientific Research Applications

Organic Electronics: Dipyrazino[2,3-f:2’,3’-h]quinoxaline is used in organic electronics due to its high electron affinity and π-conjugated structure. It has potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .

Hole Transport Layer Material: This compound serves as a hole transport layer material for low voltage top-emitting organic green light emitting devices. It acts as a templating material that forces the copper phthalocyanine (CuPc) donor molecule to assume a vertical-standing morphology .

Electron Deficient Aromatic System: As an electron deficient, rigid, planar, aromatic discotic system with excellent π–π stacking ability, it is one of the smallest two-dimensional N-containing polyheterocyclic aromatic systems used in research .

Electro-Optical Device Performance: Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3 (HAT_CN) is reported to enhance the performance of electro-optical devices. Devices with HAT_CN show higher current density compared to those without a hole-injection layer .

Wirkmechanismus

Target of Action

Dipyrazino[2,3-f:2’,3’-h]quinoxaline, also known as 1,4,5,8,9,12-hexaazatriphenylene (HAT), is an electron-deficient, rigid, planar, aromatic discotic system . It has an excellent π–π stacking ability and is one of the smallest two-dimensional N-containing polyheterocyclic aromatic systems . It has been used as the basic scaffold for larger 2D N-substituted polyheterocyclic aromatics .

Mode of Action

The compound’s interaction with its targets primarily involves π–π stacking . This interaction is a non-covalent force that plays a significant role in the self-assembly of π-conjugated molecules, contributing to the formation of complex structures and systems .

Biochemical Pathways

Its use in various applications suggests it may influence a range of molecular, macromolecular, and supramolecular systems .

Result of Action

The molecular and cellular effects of Dipyrazino[2,3-f:2’,3’-h]quinoxaline’s action are largely dependent on its application. For instance, in organic electronics, it can be used as a charge-transport material, electron-transport material, or active layer component . Its high electron affinity and π-conjugated structure suggest potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .

Action Environment

The action, efficacy, and stability of Dipyrazino[2,3-f:2’,3’-h]quinoxaline can be influenced by various environmental factors. For example, in the context of organic electronics, factors such as temperature, humidity, and light exposure can affect its performance . .

Safety and Hazards

Dipyrazino[2,3-f:2’,3’-h]quinoxaline is a stimulant compound. Contact with skin or eyes may cause irritation and discomfort . Therefore, personal protective equipment such as chemical protective gloves, goggles, and lab coats should be worn when handling this substance . It is recommended to operate in a well-ventilated area and avoid inhalation or ingestion .

Zukünftige Richtungen

Dipyrazino[2,3-f:2’,3’-h]quinoxaline has been used as the basic scaffold for larger 2D nitrogen-substituted polyheterocyclic aromatics . It is the building block of choice in a plethora of molecular, macromolecular, and supramolecular systems for a variety of applications . Its use in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures reveals the relevance of HAT as a basic scaffold in the areas of organic materials and nanoscience .

Eigenschaften

IUPAC Name |

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N6/c1-2-14-8-7(13-1)9-11(17-4-3-15-9)12-10(8)16-5-6-18-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJFIVIVOOQUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C3=NC=CN=C3C4=NC=CN=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipyrazino[2,3-f:2',3'-h]quinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

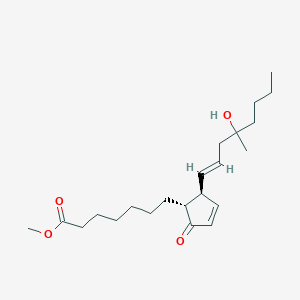

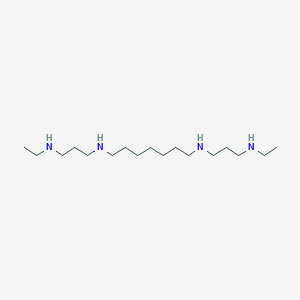

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)